Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 100501-55-1
VCID: VC0020025
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7-8H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=O)C(C1)C=O
Molecular Formula: C11H17NO4
Molecular Weight: 227.26

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

CAS No.: 100501-55-1

Cat. No.: VC0020025

Molecular Formula: C11H17NO4

Molecular Weight: 227.26

* For research use only. Not for human or veterinary use.

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate - 100501-55-1

Specification

CAS No. 100501-55-1
Molecular Formula C11H17NO4
Molecular Weight 227.26
IUPAC Name tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7-8H,4-6H2,1-3H3
Standard InChI Key ZKIQUKVRBZWAMF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)C=O

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a multifunctional compound featuring a piperidine ring with three key functional groups: a formyl (aldehyde) group at position 3, a ketone (oxo) group at position 4, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of these diverse functional groups makes this molecule a valuable building block in organic synthesis .

Identification Information

The compound's identification parameters are summarized in the following table:

ParameterValue
IUPAC Nametert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
CAS Registry Number100501-55-1
Molecular FormulaC₁₁H₁₇NO₄
InChIKeyZKIQUKVRBZWAMF-UHFFFAOYSA-N
PubChem CID51358494
Creation Date (PubChem)2011-05-17
Last Modified (PubChem)2025-04-05

Common Synonyms

The compound is known by several synonyms, which are frequently encountered in scientific literature and commercial catalogs:

  • 1-BOC-3-formyl-4-oxo-piperidine

  • 1-Piperidinecarboxylic acid, 3-formyl-4-oxo-, 1,1-dimethylethyl ester

  • tert-Butyl3-formyl-4-oxopiperidine-1-carboxylate

  • 3-Formyl-4-Oxo-Piperidine-1-Carboxylic Acid Tert-Butyl Ester

  • 1-N-Boc-3-formyl-4-oxopiperidine

Physicochemical Properties

Understanding the physicochemical properties of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is crucial for predicting its reactivity, solubility, and handling characteristics.

Basic Physical Properties

PropertyValueSource
Molecular Weight227.26 g/mol
Physical State (20°C)Solid
XLogP3-AA0.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area63.7 Ų
Heavy Atom Count16
Complexity306
Undefined Atom Stereocenter Count1

Spectroscopic and Analytical Characterization

The compound has specific spectroscopic characteristics that facilitate its identification and purity assessment. These include distinctive NMR signals from the aldehyde proton, the tert-butyl group, and the piperidine ring protons. Mass spectrometry typically shows a molecular ion peak at m/z 227.26 corresponding to its molecular weight, with characteristic fragmentation patterns reflecting the loss of the Boc group .

Synthesis Methods

Several synthetic approaches exist for preparing tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, with the specific route depending on the starting materials available and the desired scale of production.

Common Synthetic Pathways

While the search results don't provide a direct synthesis method for the specific compound, related compounds offer insights into potential synthetic routes. For instance, tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is synthesized from N-tert-butyloxycarbonylpiperidin-4-one through a two-stage process involving pyrrolidine in 1,4-dioxane followed by treatment with acetic anhydride .

A potentially similar approach for our target compound might involve:

  • Formation of an enamine from N-Boc-4-piperidone

  • Reaction with a formylating agent

  • Hydrolysis to yield the target compound

Relevant Synthetic Precursors

Based on structural analysis, potential precursors include:

  • N-Boc-4-piperidone

  • tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (via reduction/oxidation chemistry)

  • tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (via partial reduction)

Applications in Chemical Research

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate has significant applications in organic synthesis and pharmaceutical research due to its reactive functional groups and scaffold potential.

Role as a Synthetic Intermediate

The compound serves as a versatile building block in the synthesis of:

  • Heterocyclic systems: The formyl group provides a reactive handle for condensation reactions, including:

    • Aldol condensations

    • Wittig reactions

    • Reductive aminations

    • Cyclization reactions

  • Pharmaceutical intermediates: The compound has been identified in the synthesis of various bioactive compounds, particularly in developing:

    • Heterocyclic scaffolds in drug discovery

    • Fused ring systems

ClassificationDetailsSource
Signal WordWarning
Hazard StatementsH315; H319; H335 (Skin irritation; Eye irritation; May cause respiratory irritation)
Precautionary StatementsP261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

Transport Information

According to DOT/IATA regulations, tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is classified as non-hazardous for transport purposes .

Research Context and Future Directions

Current Research Applications

The compound is primarily utilized in pharmaceutical research contexts, particularly as a building block for constructing more complex molecular architectures. Its role in the synthesis of heterocyclic compounds with potential biological activities makes it valuable in medicinal chemistry research pipelines .

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